molecular formula C18H16N4O4 B2576115 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide CAS No. 946336-28-3

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide

Cat. No. B2576115
CAS RN: 946336-28-3
M. Wt: 352.35
InChI Key: DDOJNRYMNBVJFU-UHFFFAOYSA-N
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Description

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide (DPBQ) is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. DPBQ is a heterocyclic compound that contains a pyrido[1,2-a]pyrimidine moiety, which is known to exhibit biological activity.

Scientific Research Applications

Chemotherapeutic Potential

Heterocyclic compounds, including imidazoles, have historically played a crucial role in chemotherapy. Investigating the compound’s interactions with cellular targets and its potential as an anticancer agent could be valuable .

Anti-Inflammatory and Analgesic Effects

Certain imidazole derivatives have demonstrated anti-inflammatory and analgesic properties. It would be interesting to explore whether this compound exhibits similar effects .

Functional Materials and Catalysis

Imidazoles are versatile building blocks for functional materials. Researchers could investigate the compound’s use in materials science, such as sensors, catalysts, or optoelectronic devices .

Solar Cell Applications

Given the growing interest in renewable energy, exploring the compound’s potential as a dye for solar cells could be worthwhile. Imidazole-based dyes have been studied for their light-absorbing properties .

Agrochemicals

Imidazole derivatives have been used in agrochemical formulations. Investigating the compound’s pesticidal or herbicidal properties could provide insights into its agricultural applications .

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-10-6-7-13(9-14(10)22(25)26)17(23)20-15-12(3)19-16-11(2)5-4-8-21(16)18(15)24/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOJNRYMNBVJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide

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